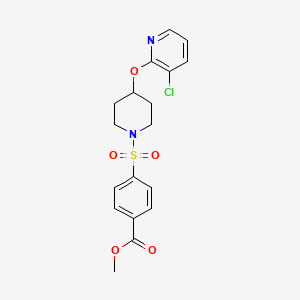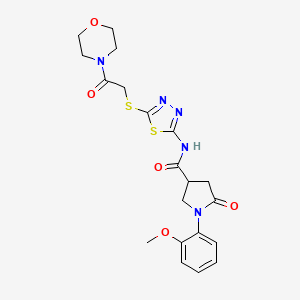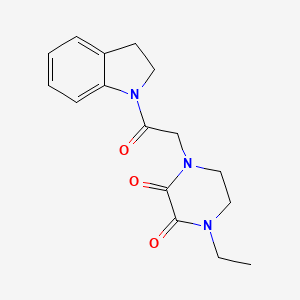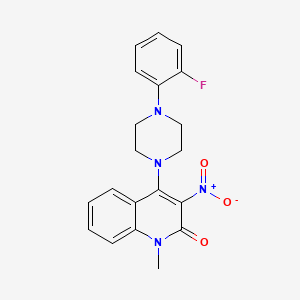
Methyl 4-((4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-((4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate is a complex organic molecule recognized for its diverse applications in various scientific fields. The structure comprises several functional groups, making it a valuable target for synthetic organic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate typically involves multi-step reactions:
Starting Materials: : Typically starts with readily available chemicals such as 3-chloropyridine, piperidine, and 4-sulfobenzoic acid methyl ester.
Reaction Steps
Formation of 4-((3-chloropyridin-2-yl)oxy)piperidine via a nucleophilic substitution reaction.
Coupling of this intermediate with 4-sulfobenzoic acid methyl ester under specific conditions, often in the presence of a base.
Reaction Conditions: : Reactions usually occur in organic solvents like dichloromethane or ethanol, under reflux conditions, and may require catalysts like palladium or acid chlorides.
Industrial Production Methods
Industrial synthesis may employ similar steps but is scaled up with optimized reaction conditions, such as continuous flow reactors to enhance yield and purity. Efficient purification methods like recrystallization and chromatography are often employed.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: : The chloropyridine ring can undergo nucleophilic aromatic substitution.
Oxidation/Reduction Reactions: : The sulfonyl group may be subjected to redox reactions.
Common Reagents and Conditions
Reagents: : Common reagents include bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride).
Major Products
Substitution reactions can yield various derivatives depending on the nucleophile used.
Oxidation or reduction can transform the sulfonyl group into sulfoxides or sulfides.
Scientific Research Applications
Chemistry
Intermediate in Synthesis: : Used as an intermediate in synthesizing more complex molecules.
Biology
Drug Development: : Potential candidate for developing new pharmaceuticals due to its bioactive components.
Medicine
Therapeutic Agents: : Can be used to explore novel therapeutic pathways in disease treatment.
Industry
Material Science: : Utilized in developing new materials with specific properties.
Mechanism of Action
Mechanism and Targets
Binding and Inhibition: : Methyl 4-((4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate may bind to specific enzymes or receptors, inhibiting their activity. This could involve pathways related to metabolic or signal transduction processes.
Molecular Pathways
Potential to affect pathways such as oxidative stress response or inflammation due to its chemical nature.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-sulfamoylbenzoate
3-Chloropyridine derivatives
Uniqueness
Structural Complexity: : More complex structure offering unique interaction possibilities.
Functional Group Variety: : Greater variety of functional groups enhances its versatility in reactions.
Comparative Analysis
Compared to methyl 4-sulfamoylbenzoate, Methyl 4-((4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate may offer more potent biological activity due to the chloropyridine moiety.
Need more details on any part of this?
Properties
IUPAC Name |
methyl 4-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]sulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O5S/c1-25-18(22)13-4-6-15(7-5-13)27(23,24)21-11-8-14(9-12-21)26-17-16(19)3-2-10-20-17/h2-7,10,14H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKSVDOTKGRHOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![({[4-(Methylamino)-3-nitrophenyl]sulfonyl}amino)acetic acid](/img/structure/B2991844.png)
![ethyl 3-oxo-1,2-bis({[(3,4,5-trimethoxyphenyl)carbamoyl]methyl})-2,3-dihydro-1H-pyrazole-4-carboxylate](/img/structure/B2991846.png)


![N-[2-(Furan-3-YL)ethyl]-2-phenoxypropanamide](/img/structure/B2991852.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2991854.png)
![7-[(3-Hydroxyphenyl)pyrrolidinylmethyl]quinolin-8-ol](/img/structure/B2991856.png)
![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-methoxyacetamide](/img/structure/B2991858.png)
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2991859.png)
![7-(3-fluorophenyl)-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2991860.png)
![(E)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}({1-[5-(4-chlorophenyl)furan-2-yl]ethylidene})amine](/img/structure/B2991862.png)
![2-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]benzamide](/img/structure/B2991866.png)

